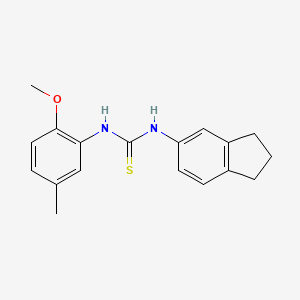
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea, also known as LMT-28, is a compound that has been extensively studied for its potential therapeutic applications. LMT-28 belongs to the class of small molecules that are designed to target cancer cells selectively, while sparing normal cells.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea is not fully understood. However, studies have suggested that N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea inhibits the activity of tubulin, a protein that is essential for cell division. N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to have low toxicity in normal cells and tissues. In vitro studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea does not affect the viability of normal human fibroblasts or peripheral blood mononuclear cells. In vivo studies have also shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea does not cause significant toxicity in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has also been shown to have low toxicity in normal cells and tissues, which is a desirable characteristic for any potential drug candidate. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea is its limited solubility in water, which can limit its use in in vitro and in vivo studies.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea. Another area of research is the optimization of the dosing regimen and route of administration for N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea and to identify potential biomarkers for patient selection. Finally, the efficacy of N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea in combination with other anticancer agents should be investigated to determine its potential as a combination therapy.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea selectively inhibits the growth of cancer cells, while sparing normal cells. N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methoxy-5-methylphenyl)thiourea has antitumor activity in mouse xenograft models of breast and lung cancer.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxy-5-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-12-6-9-17(21-2)16(10-12)20-18(22)19-15-8-7-13-4-3-5-14(13)11-15/h6-11H,3-5H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZMVSVNWNYEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxy-5-methylphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




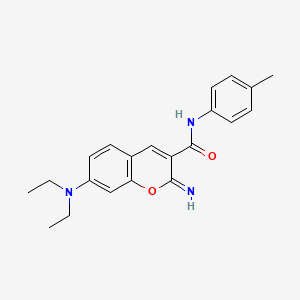
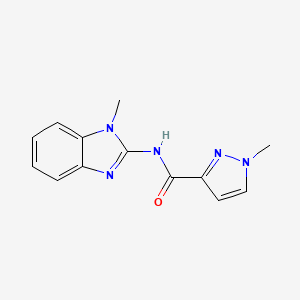
![N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4287057.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4287062.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4287065.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4287071.png)
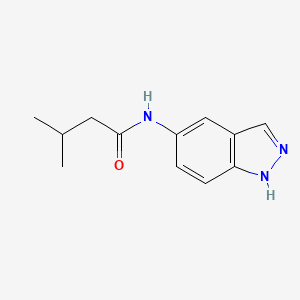
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4287086.png)
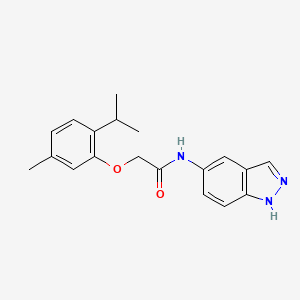
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4287116.png)
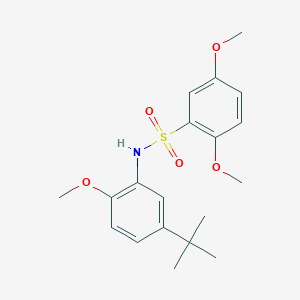
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4287129.png)